molecular formula C14H9N3O5 B5399787 7-methoxy-1,3-dinitroacridine

7-methoxy-1,3-dinitroacridine

Cat. No.: B5399787
M. Wt: 299.24 g/mol
InChI Key: CRYJVOJYFUOYSC-UHFFFAOYSA-N
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Description

7-methoxy-1,3-dinitroacridine is a heterocyclic compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicine, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1,3-dinitroacridine typically involves the nitration of 7-methoxyacridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. Continuous-flow synthesis offers advantages such as improved reaction efficiency, better control over reaction conditions, and higher product purity compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,3-dinitroacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the acridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of acridine quinones.

    Reduction: Formation of aminoacridines.

    Substitution: Formation of halogenated or sulfonated acridines.

Mechanism of Action

The mechanism of action of 7-methoxy-1,3-dinitroacridine primarily involves DNA intercalation. The compound inserts itself between the base pairs of DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The nitro groups in the compound may also contribute to its cytotoxic effects by generating reactive oxygen species .

Properties

IUPAC Name

7-methoxy-1,3-dinitroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5/c1-22-10-2-3-12-8(4-10)5-11-13(15-12)6-9(16(18)19)7-14(11)17(20)21/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYJVOJYFUOYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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